7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride
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Overview
Description
“7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is a chemical compound with the molecular formula C17H28Cl2N2 . It is a solid substance . The IUPAC name for this compound is 7-benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride .
Molecular Structure Analysis
The InChI code for “7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is 1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;;/h1-5,15H,6-12H2;2*1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is 331.324 Da . It is a solid substance stored at refrigerator temperatures .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and chemical properties of related diazaspiro nonane derivatives have been extensively studied, revealing their versatility in various chemical reactions. For instance, the photochemical epoxidation of a carbonyl group by methanol in the presence of 1,4-diazaspiro[4.4]nonane under irradiation demonstrates the compound's reactivity under specific conditions, providing insights into potential applications in synthetic chemistry (Schönberg, Singer, & Eckert, 1980).
Potential Radioprotective Properties
- Preliminary evaluations of new quinuclidine derivatives, structurally related to diazaspiro nonane compounds, have highlighted their potential radioprotective properties against lethal doses of X-radiation in mice. Such findings suggest possible therapeutic applications of 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride in mitigating radiation-induced damage (Shapiro, Tansy, & Elkin, 1968).
Anticonvulsant and Anxiolytic Activities
- Research on compounds with a similar backbone structure to 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride has shown promising results in the development of potential anticonvulsant and anxiolytic agents. The structure-property relationship studies of such compounds provide valuable information for the design of new drugs with enhanced efficacy and reduced side effects (Lazic et al., 2017).
Antibacterial and Antifungal Activities
- Derivatives of diazaspiro nonane compounds, including those with similar structural motifs to 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride, have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to the understanding of the compound's potential as a lead structure for developing new antimicrobial agents (Rajanarendar et al., 2010).
Antitubercular Activity
- A series of benzothiazinone derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been identified as new antitubercular agents. These compounds, including modifications of the diazaspiro nonane structure, exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Wang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-benzyl-3-propan-2-yl-2,7-diazaspiro[3.5]nonane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.2ClH/c1-14(2)16-17(13-18-16)8-10-19(11-9-17)12-15-6-4-3-5-7-15;;/h3-7,14,16,18H,8-13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMWMKNBQTDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCN(CC2)CC3=CC=CC=C3)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride |
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